CL-385319 (CAS 1210501-46-4) is an N-substituted piperidine compound with the molecular formula C₁₅H₁₉ClF₄N₂O and a molecular weight of 354.77 g/mol [1]. It belongs to a novel class of small-molecule viral entry inhibitors that specifically target the hemagglutinin (HA) protein of influenza A viruses. Unlike neuraminidase inhibitors (e.g., oseltamivir) or M2 ion channel blockers (e.g., amantadine), CL-385319 disrupts the earliest stage of viral infection—viral-host membrane fusion. Its discovery addressed the urgent need for therapeutics against highly pathogenic avian influenza (HPAI) H5N1 strains, which exhibit high mortality rates (>60%) and frequent resistance to conventional antivirals [2] [3].
Table 1: Molecular Specifications of CL-385319
Property | Value |
---|
CAS Number | 1210501-46-4 |
Molecular Formula | C₁₅H₁₉ClF₄N₂O |
Molecular Weight | 354.77 g/mol |
Mechanism of Action | Hemagglutinin-mediated fusion inhibitor |
Primary Target Strains | H1, H2, H5 Influenza A viruses |
Role in Influenza A Virus Inhibition
Mechanism of Action and Target Specificity
CL-385319 inhibits influenza A virus entry by binding to a conserved cavity in the stem region of hemagglutinin (HA), specifically interacting with residues in the HA1 and HA2 subunits. This binding stabilizes HA in its pre-fusion conformation, preventing the low-pH-induced structural rearrangements required for membrane fusion [4] [8]. Key mechanistic features include:
- Fusion Disruption: At concentrations as low as 0.22 μM (derivatives), it blocks the extrusion of the fusion peptide (FP) from HA2, halting fusion between viral and endosomal membranes [6].
- Strain Specificity: Exhibits potent activity against H1, H2, and H5 subtypes (e.g., IC₅₀ = 27.03 ± 2.54 μM against H5N1 strain A/Vietnam/1194/2004), but limited efficacy against H3 subtypes [2] [3].
- Pseudovirus Validation: Inhibits pseudoviruses carrying H5N1 HA (e.g., A/Thailand/Kan353/2004, A/Anhui/1/2005), but not VSV-G pseudotypes, confirming HA-specificity [1] [6].
Table 2: Inhibitory Activity of CL-385319 Against Influenza Strains
Virus Strain | Subtype | IC₅₀ (μM) | Assay System |
---|
A/Vietnam/1194/2004 | H5N1 | 27.03 ± 2.54 | MDCK cells |
A/Thailand/Kan353/2004 | H5N1 | 27.03 ± 2.54 | Pseudovirus entry |
A/Anhui/1/2005 | H5N1 | 0.22* (derivative) | Pseudovirus entry |
A/Puerto Rico/8/34 | H1N1 | >50 | Hemagglutination test |
*Derivative 1l from SAR studies [6]
Molecular Interactions and Resistance Mutations
Computational and mutagenesis studies reveal that CL-385319 binds HA via an "induced fit" mechanism, where the pocket forms during ligand interaction [4] [8]. Critical residues include:
- HA1: Met24 (M24A mutation confers resistance >100 μM IC₅₀) [1] [8].
- HA2: Phe110 (F110S mutation increases IC₅₀ to 106.31 ± 6.71 μM) and Val48 [4] [8].Molecular dynamics simulations confirm that CL-385319 occupies a hydrophobic cavity near the fusion peptide, restricting HA2 mobility essential for coil-to-helix transitions [8].
Cytotoxicity Profile
CL-385319 shows low cytotoxicity (CC₅₀ = 1.48 mM in MDCK cells), yielding a selectivity index (SI) of >54. This suggests a wide therapeutic window [1] [2].
Historical Context in Antiviral Drug Development
Limitations of Prior Influenza Therapeutics
Before CL-385319’s development, influenza treatment relied on two drug classes:
- M2 Ion Channel Blockers (Amantadine/Rimantadine): Ineffective against influenza B and >90% of H5N1 strains due to S31N mutations [3] [5].
- Neuraminidase Inhibitors (Oseltamivir/Zanamivir): H5N1 rapidly develops resistance (e.g., H274Y mutation) [3] [6].The 1918 H1N1 pandemic (50 million deaths) and 2009 H1N1 pandemic underscored the need for entry inhibitors targeting conserved viral structures [7] [10].
Rationale for Hemagglutinin-Targeted Agents
HA became a prime target because:
- Conservation: HA2 stem region is structurally conserved across H1/H2/H5 subtypes [5] [8].
- Functional Criticality: HA-mediated fusion is indispensable for infection [4] [8].CL-385319 emerged from optimizing earlier fusion inhibitors (e.g., BMY-27709, Stachyflin) with poor bioavailability or narrow spectra [3] [6].
Evolution of CL-385319 Research
Key milestones include:
- 2000s: Identification of CL-385319’s scaffold (N-substituted piperidine) and its efficacy against H1/H2 viruses [3].
- 2011: Proof of H5N1 inhibition via pseudovirus and molecular docking studies [2] [3].
- 2012: Characterization of the "induced-fit" binding pocket using MM_GBSA simulations [4] [8].
- 2012–2013: Synthesis of derivatives (e.g., 1l) with 120-fold higher potency (IC₅₀ = 0.22 μM) via 3-fluoro-5-(trifluoromethyl)benzamide modifications [6].
Table 3: Key Resistance Mutations Affecting CL-385319 Binding
Mutation | Subunit | IC₅₀ Shift | Binding Consequence |
---|
M24A | HA1 | >100 μM (vs. 1.5 μM) | Loss of hydrophobic interactions |
F110S | HA2 | 106.31 ± 6.71 μM | Disrupted cavity stability |
V48A | HA2 | >100 μM | Altered pocket topology |